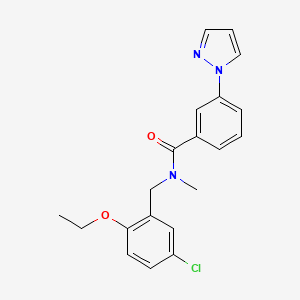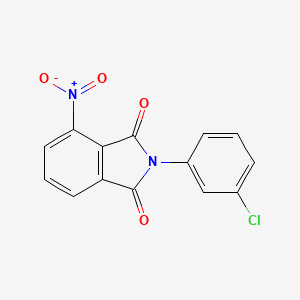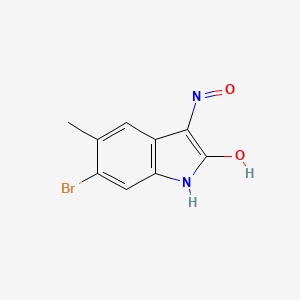
N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals known for their potential in various applications due to their unique chemical structures and properties. Benzamides and pyrazole derivatives, for example, have been extensively studied for their pharmacological activities and chemical versatility, which makes them valuable in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzamide and pyrazole derivatives typically involves multi-step chemical reactions, starting from basic aromatic compounds or acids. Advanced synthetic techniques may include condensation reactions, nucleophilic substitution, and catalytic processes to introduce specific functional groups or to construct the pyrazole core. For instance, a study on the synthesis of glucokinase activators highlighted the creation of novel heteroaryl-containing benzamide derivatives through a series of carefully designed synthetic steps (Park et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide and pyrazole compounds is characterized using various analytical techniques, including X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods allow for the detailed understanding of the compound's geometry, electron distribution, and molecular interactions, essential for predicting its chemical reactivity and properties. For example, Co(II) complexes of related compounds were structurally identified, providing insights into their coordination geometry and potential applications (Vellaiswamy & Ramaswamy, 2017).
properties
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-N-methyl-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-26-19-9-8-17(21)12-16(19)14-23(2)20(25)15-6-4-7-18(13-15)24-11-5-10-22-24/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKIOQGVAOQBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CN(C)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5564551.png)
![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]thiomorpholine](/img/structure/B5564554.png)
![2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile](/img/structure/B5564556.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5564560.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5564573.png)
![4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B5564594.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide](/img/structure/B5564601.png)

![N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5564623.png)
![4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5564634.png)

![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5564645.png)
![ethyl {4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetate](/img/structure/B5564648.png)
